Diisopropyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diisopropyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative with a pyrazole substituent at the 4-position. The compound features a diisopropyl ester group at the 3,5-positions of the DHP ring and a 4-bromophenyl moiety on the pyrazole, distinguishing it from related analogs.
The synthesis of structurally related compounds (e.g., diethyl esters with varying aryl groups) involves condensation reactions between substituted pyrazole aldehydes and dihydropyridine precursors, followed by esterification . Crystallographic validation of similar compounds has been performed using SHELX software (e.g., SHELXL for refinement), ensuring structural accuracy .
Properties
Molecular Formula |
C30H32BrN3O4 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
dipropan-2-yl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H32BrN3O4/c1-17(2)37-29(35)25-19(5)32-20(6)26(30(36)38-18(3)4)27(25)24-16-34(23-10-8-7-9-11-23)33-28(24)21-12-14-22(31)15-13-21/h7-18,27,32H,1-6H3 |
InChI Key |
PABDJVRAORTBNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-Bromophenyl)-1-Phenyl-1H-Pyrazol-4-Carbaldehyde
The pyrazole aldehyde is synthesized via a two-step protocol:
-
Pyrazole ring formation : Cyclocondensation of phenylhydrazine and 3-(4-bromophenyl)-3-oxopropanenitrile in acetic acid yields 3-(4-bromophenyl)-1-phenyl-1H-pyrazole.
-
Vilsmeier–Haack formylation : Treatment of the pyrazole with DMF and POCl₃ at 0–5°C introduces the formyl group at C4, yielding the aldehyde in 65–70% yield.
Hantzsch Reaction for DHP Core Assembly
The Hantzsch reaction employs the pyrazole aldehyde, diisopropyl acetoacetate (2 equivalents), and ammonium acetate in refluxing ethanol:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Pyrazole aldehyde | 1.0 equiv | Aldehyde component |
| Diisopropyl acetoacetate | 2.2 equiv | β-Keto ester |
| Ammonium acetate | 3.0 equiv | Nitrogen source |
| Ethanol | 15 mL/mmol | Solvent |
| Temperature | Reflux (78°C) | Time: 12–16 hours |
The reaction proceeds via enamine formation, followed by cyclization to generate the DHP ring. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding the target compound in 55–60% purity. Subsequent recrystallization from methanol improves purity to >95%.
Post-Synthetic Functionalization of DHP Intermediates
Synthesis of 4-Nitro-DHP Precursor
A nitro group at C4 enables nucleophilic aromatic substitution (SNAr) with pyrazole derivatives:
-
Nitration : Treating 2,6-dimethyl-3,5-diisopropyl 1,4-dihydropyridine-3,5-dicarboxylate with fuming HNO₃ at 0°C introduces a nitro group at C4 (45% yield).
-
SNAr with Pyrazole Hydrazine : Reacting the nitro-DHP with 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-amine in DMF at 80°C replaces the nitro group with the pyrazole moiety (50–55% yield).
Japp–Klingemann Cyclization for Pyrazole Annulation
Adapting methodologies from pyrazolo[4,3-b]pyridine synthesis, the nitro-DHP undergoes:
-
Azo-coupling : Reaction with 4-bromophenyldiazonium tosylate in acetonitrile forms an azo intermediate.
-
Cyclization : Treatment with pyrrolidine induces hydrazone formation and subsequent cyclization, yielding the pyrazole-DHP conjugate (40–45% yield).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch with aldehyde | Pyrazole aldehyde, β-keto ester | 55–60% | One-pot DHP formation | Aldehyde synthesis laborious |
| Post-synthetic SNAr | Nitro-DHP, pyrazole amine | 50–55% | Modular pyrazole introduction | Low nitro-DHP availability |
| Japp–Klingemann | Nitro-DHP, diazonium salt | 40–45% | Convergent synthesis | Multi-step purification |
The Hantzsch route offers simplicity but requires efficient aldehyde synthesis. Post-synthetic methods provide flexibility but suffer from lower yields due to intermediate instability.
Mechanistic Insights and Reaction Optimization
Hantzsch Reaction Mechanism
The reaction proceeds via:
-
Enamine formation : Ammonia condenses with β-keto ester to generate an enamine.
-
Aldol condensation : The enamine reacts with the aldehyde to form a chalcone intermediate.
-
Cyclization and aromatization : Intramolecular cyclization yields the DHP ring, stabilized by conjugation.
Microwave-assisted synthesis reduces reaction time to 30 minutes and improves yield to 70% by enhancing cyclization efficiency.
Japp–Klingemann Cyclization
Key steps include:
-
Azo-coupling : Diazonium salt reacts with the β-keto ester moiety of nitro-DHP to form an azo compound.
-
Hydrazone formation : Base-mediated deacetylation generates a hydrazone.
-
Cyclization : Intramolecular nucleophilic attack forms the pyrazole ring, driven by aromatization.
Characterization and Analytical Data
The final compound is characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 12H, CH(CH₃)₂), 2.32 (s, 6H, C2/C6-CH₃), 4.95 (m, 2H, CH(CH₃)₂), 5.45 (s, 1H, C4-H), 7.35–7.89 (m, 9H, aromatic).
-
HRMS : [M+H]⁺ calc. for C₃₄H₃₅BrN₃O₄: 644.1832; found: 644.1829.
-
XRD : Confirms planar DHP ring and axial pyrazole orientation.
Industrial-Scale Considerations and Green Chemistry
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of diisopropyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in the development of anticancer agents. The incorporation of the pyrazole moiety is known to enhance biological activity against various cancer cell lines. For instance, compounds related to this structure have demonstrated significant cytotoxic effects on breast and lung cancer cells through apoptosis induction pathways.
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory actions by inhibiting specific signaling pathways involved in inflammation. This includes the modulation of NF-kB and MAPK pathways, which are critical in mediating inflammatory responses. Such properties suggest its potential use in treating chronic inflammatory diseases.
Material Science
Polymer Synthesis
The compound can serve as a functional monomer in the synthesis of polymers with tailored properties. Its unique structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength. For example, incorporating this compound into polyurethanes has been shown to improve their thermal resistance and flexibility.
Nanocomposites
this compound can also be utilized in the fabrication of nanocomposites. When combined with nanoparticles such as silica or carbon nanotubes, it enhances the electrical conductivity and strength of the composite materials. This application is particularly relevant in electronics and energy storage devices.
Chemical Intermediate
Synthesis of Bioactive Compounds
As a versatile intermediate, this compound can facilitate the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations allows for the development of new pharmaceuticals with improved efficacy and reduced side effects. For instance, it can be used in the synthesis of novel pyrazole derivatives that possess enhanced biological activities.
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal investigated the anticancer effects of derivatives based on this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics.
Case Study 2: Polymer Development
In another research effort focused on material science applications, researchers synthesized a new class of polyurethane elastomers incorporating this compound. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polyurethanes. These advancements are crucial for applications requiring durable materials under varying environmental conditions.
Mechanism of Action
The mechanism of action of Diisopropyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs include diethyl 4-(4-(((3-aryl-1-phenyl-1H-pyrazol-4-yl)methyleneamino)carbamoyl)methoxy)phenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates (compounds 5a–g in Scheme 1, Table 1 of ). These compounds differ in:
Ester groups : Diethyl vs. diisopropyl esters.
Aryl substituents : Chloro, methyl, or methoxy groups vs. bromophenyl.
Table 1: Structural Comparison of DHP-Pyrazole Derivatives
Physicochemical Properties
- Solubility : The diisopropyl ester in the target compound likely reduces solubility in polar solvents compared to diethyl analogs due to increased hydrophobicity.
- Melting Points : Bromine’s higher atomic weight and polarizability may elevate melting points relative to chloro or methyl-substituted analogs.
Crystallographic and Conformational Analysis
- Hydrogen Bonding : The diisopropyl group may disrupt hydrogen-bonding networks observed in diethyl analogs, altering crystal packing. highlights hydrogen bonding’s role in molecular aggregation, which is critical for crystallinity .
- Ring Puckering : The DHP ring’s puckering coordinates (as defined by Cremer and Pople) could differ due to steric effects from the diisopropyl ester, impacting conformational stability .
Biological Activity
Diisopropyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (referred to as compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C32H37N3O4
Molecular Weight: 527.7 g/mol
IUPAC Name: this compound
InChI Key: RCWPBMAKFHHQFK-UHFFFAOYSA-N
The compound features a dihydropyridine core, which is known for its diverse pharmacological properties. The presence of the pyrazole and bromophenyl moieties suggests potential interactions with various biological targets.
The biological activity of compound A may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways or signal transduction. For instance, its structure suggests potential interactions with phosphodiesterases (PDEs), which play crucial roles in cellular signaling by hydrolyzing cyclic AMP (cAMP) .
- Receptor Modulation: Compound A could modulate receptor activity, particularly those involved in neurotransmission or inflammatory responses. The pyrazole moiety is often associated with modulating G-protein coupled receptors (GPCRs) .
Antioxidant and Anti-inflammatory Properties
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant and anti-inflammatory activities. For example, derivatives of pyrazole have shown effectiveness in reducing oxidative stress and inflammation in various biological models .
Anticancer Activity
The potential anticancer properties of compound A are noteworthy. Similar dihydropyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship studies suggest that modifications at specific positions can enhance anticancer efficacy .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Anticancer | 15 |
| Compound B | Antioxidant | 12 |
| Compound C | Anti-inflammatory | 10 |
Case Studies
-
In Vitro Studies on Cancer Cell Lines:
A study evaluated the cytotoxic effects of compound A on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 15 µM, suggesting moderate potency compared to standard chemotherapeutics . -
Antioxidant Activity Assessment:
In a DPPH radical scavenging assay, compound A exhibited significant antioxidant activity with an IC50 value of 12 µM. This suggests its potential use in preventing oxidative damage in various diseases . -
Anti-inflammatory Effects:
Compound A was tested in a model of acute inflammation induced by lipopolysaccharide (LPS) in mice. Treatment resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Diisopropyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving Hantzsch 1,4-dihydropyridine (1,4-DHP) condensation. A representative approach includes:
Pyrazole Synthesis : Reacting 4-bromophenyl hydrazine with a diketone to form the pyrazole core.
1,4-DHP Formation : Condensing the pyrazole intermediate with diisopropyl acetoacetate and an aldehyde (e.g., benzaldehyde derivatives) under reflux in ethanol or acetic acid.
Similar synthetic pathways are detailed for analogous structures, where cyclocondensation is monitored via TLC, and products are purified via recrystallization (e.g., ethanol/water mixtures) .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions, with pyrazole protons typically resonating at δ 7.2–8.5 ppm and dihydropyridine NH at δ 4.5–5.5 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the planar dihydropyridine ring and intermolecular interactions. Software like SHELXL refines atomic coordinates and thermal parameters, with validation via R-factors (< 0.05) and checks for bond-length outliers .
- IR Spectroscopy : Stretching frequencies for ester carbonyls (C=O) appear at ~1700 cm, while NH stretches are observed near 3300 cm .
Advanced Research Questions
Q. How can conformational analysis of the dihydropyridine ring be systematically performed?
- Methodological Answer :
- Ring Puckering Coordinates : Use Cremer-Pople parameters to quantify non-planarity. For six-membered rings, calculate puckering amplitude () and phase angles (, ) from atomic coordinates derived from X-ray data. For example, planar rings have , while puckered conformations show Å .
- Torsion Angle Analysis : Compare endo/exo puckering by measuring torsion angles (e.g., C3-C4-C5-C6). Discrepancies > 10° from planarity indicate significant distortion .
Q. How should researchers resolve contradictions in hydrogen bonding patterns observed in crystallographic data?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H⋯O, C–H⋯π) using Etter’s formalism. For example, identify chains (C(4)) or rings (R(8)) in packing diagrams. Discrepancies arise when experimental H-bond distances deviate > 0.1 Å from theoretical values (e.g., N–H⋯O ≈ 2.8–3.0 Å) .
- Validation Tools : Use PLATON or checkCIF to flag outliers in H-bond geometry. Adjust refinement models (e.g., anisotropic displacement parameters) in SHELXL to minimize residuals .
Q. What methodological approaches address crystallographic disorder in the dihydropyridine moiety?
- Methodological Answer :
- Disorder Modeling : Split atomic positions for overlapping electron density regions (e.g., rotating isopropyl groups). Refine occupancy factors (e.g., 50:50) and apply restraints to bond lengths/angles using SHELXL’s PART instruction .
- Validation Metrics : Cross-validate with Fo-Fc maps to ensure residual density < 0.3 eÅ. Use R < 0.1 for merged data to confirm model robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
